4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine
Description
4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine (CAS: 944401-90-5) is a pyrimidine derivative with the molecular formula C₇H₉Cl₂N₃O and a molecular weight of 221.01 g/mol . It belongs to the class of dichloropyrimidines, which are widely used as intermediates in medicinal chemistry and agrochemical synthesis. The compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 2-methoxyethylamine group at position 2. The methoxyethyl substituent may enhance solubility compared to non-polar analogs, making it advantageous for pharmaceutical applications .
Properties
IUPAC Name |
4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-7-11-5(8)4-6(9)12-7/h4H,2-3H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOQRAIPRXVKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729501 | |
| Record name | 4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879609-70-8 | |
| Record name | 4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The compound 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine is characterized by its pyrimidine ring structure with two chlorine substituents and a methoxyethyl side chain. Its chemical formula is , and it has a molecular weight of approximately 233.1 g/mol.
1. Enzyme Inhibition
Research indicates that 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine exhibits inhibitory effects on various enzymes, particularly kinases. Kinases are crucial for phosphorylation processes that regulate numerous cellular functions. By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation and survival .
2. Receptor Interaction
The compound has been shown to interact with specific cell surface receptors, potentially altering their activity. This interaction may lead to downstream effects on gene expression and cellular metabolism, influencing processes such as apoptosis and differentiation .
Cellular Signaling
Studies have demonstrated that 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine can modulate key cellular signaling pathways. For instance, it may activate or inhibit pathways related to stress responses or metabolic regulation. This modulation can result in significant changes in cellular behavior, including altered growth rates and metabolic profiles .
Gene Expression Modulation
The compound's ability to influence gene expression has been observed in various experimental setups. It can affect the transcriptional activity of genes involved in metabolic processes, leading to changes in cellular homeostasis .
In Vitro Studies
In vitro studies have demonstrated that 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine exhibits notable anti-cancer properties. For example, it has been tested against several cancer cell lines, showing dose-dependent inhibition of cell growth. The results suggest that the compound may serve as a lead candidate for developing new anticancer therapies .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15 | Moderate inhibition |
| MCF7 (Breast Cancer) | 10 | Significant inhibition |
| HeLa (Cervical) | 12 | Moderate inhibition |
In Vivo Studies
Preliminary in vivo studies have indicated that administration of 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine can lead to reduced tumor size in animal models. These findings support its potential application as an anticancer agent .
Safety and Toxicology
While the biological activity of 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate its safety profile before clinical applications can be considered. Current data suggest moderate toxicity levels; however, further studies are needed to establish a comprehensive safety profile .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine exhibit significant antimicrobial and anticancer activities. The halogen atoms enhance interactions with target proteins, making this compound a candidate for further pharmacological studies .
Kinase Inhibitors
The compound is being investigated as a potential kinase inhibitor. Kinases are crucial in various signaling pathways, and inhibitors can modulate these pathways for therapeutic purposes. Studies have shown that pyrimidine derivatives can effectively inhibit specific kinases, leading to potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of pyrimidine derivatives reveal that modifications to the core structure can significantly influence biological activity. For instance, variations in substituents can enhance potency against specific targets such as NAPE-PLD (N-acyl phosphatidylethanolamine phospholipase D), which is involved in lipid metabolism .
Agricultural Chemistry
Agrochemical Applications
4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine is also being explored for its potential use in agrochemicals. Its properties may allow it to function as a herbicide or pesticide by targeting specific biological processes in plants or pests. The compound's ability to interact with enzymes could lead to the development of effective agricultural chemicals .
Biochemical Research
Biochemical Interactions
In biochemical assays, 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine has been shown to interact with various enzymes and proteins. For example, it can inhibit certain kinases involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Cellular Effects
The compound influences cellular metabolism by modulating gene expression and signaling pathways. This modulation can lead to significant changes in cell behavior, making it a valuable tool for studying cellular mechanisms in health and disease contexts .
Data Tables
Case Studies
- Anticancer Activity : A study evaluated the efficacy of pyrimidine derivatives against various cancer cell lines, demonstrating that modifications to the 4 and 6 positions significantly enhanced cytotoxicity compared to unmodified compounds .
- Kinase Inhibition : Research focusing on NAPE-PLD inhibitors revealed that derivatives of pyrimidine compounds could effectively block enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disorders .
- Agrochemical Development : Preliminary trials showed that compounds structurally similar to 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine exhibited herbicidal properties in field tests, indicating their potential utility in agricultural settings .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table highlights key structural analogs and their similarity scores (based on ):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 1333108-98-7 | 0.98 | Morpholine ring replaces methoxyethylamine |
| 6-Chloro-2-morpholinopyrimidin-4-amine | 879609-70-8 | 0.89 | Single chlorine at position 6; morpholine substituent |
| 4,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine | - | - | Methoxyphenyl group instead of methoxyethyl |
| 4,6-Dichloro-2-methylpyrimidine | - | - | Methyl group at position 2; no amine moiety |
Key Observations :
- The morpholine derivative (similarity score 0.98) retains the dichloropyrimidine core but replaces the methoxyethylamine with a morpholine ring, which may alter pharmacokinetics due to increased rigidity .
- The methoxyphenyl analog () demonstrates how aromatic substituents can influence electronic properties and biological target interactions .
Physicochemical Properties
Limited data exists for the target compound, but analogs provide insights:
- 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) : Melting point = 159–161°C; ^1H NMR (DMSO-d6): δ = 7.50 (NH2), 3.52 (CH2) .
- 4,6-Dichloro-2-methylpyrimidine : Melting point = 105–107°C (predicted) .
The methoxyethyl group in the target compound is expected to lower melting points and increase solubility in polar solvents compared to methyl or morpholine substituents.
Key SAR Insights :
- Chlorine atoms at positions 4 and 6 are critical for electronic effects and binding affinity.
- The methoxyethyl group may improve cell permeability and target engagement compared to bulkier substituents like morpholine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
